1-(2-Amino-5-hydroxyphenyl)-1-butanone

Description

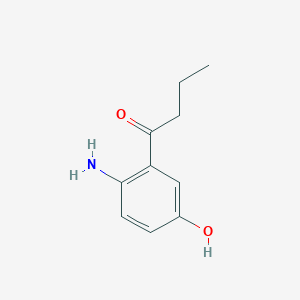

1-(2-Amino-5-hydroxyphenyl)-1-butanone (CAS: 404919-01-3) is an aromatic hydroxyketone with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. It is characterized by a butanone backbone linked to a phenyl ring substituted with amino (-NH₂) and hydroxyl (-OH) groups at the 2- and 5-positions, respectively.

Physical properties include a melting point of 230–232°C, UV spectral data, and chromatographic behavior documented in analytical studies .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-(2-amino-5-hydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H13NO2/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6,12H,2-3,11H2,1H3 |

InChI Key |

OUSYLVUHGVIMGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

- CAS : 64091-91-4

- Molecular Formula : C₁₀H₁₃N₃O₂

- Key Features: Pyridyl group at position 3, methylnitrosamino (-N(NO)CH₃) at position 3.

- Applications: Tobacco-specific nitrosamine (TSNA) and potent carcinogen.

- Biological Activity: Metabolized to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), forming DNA adducts that induce lung, pancreatic, and liver tumors in rodents. Doses as low as 0.073 mmol/kg in rats caused significant tumor incidences (e.g., 27/30 lung tumors at 5.0 ppm) .

- Key Differences: Unlike 1-(2-Amino-5-hydroxyphenyl)-1-butanone, NNK lacks hydroxyl/amino groups and exhibits genotoxic rather than therapeutic effects.

1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone)

- Molecular Formula: C₂₁H₂₃NO

- Key Features: Cathinone derivative with pyrrolidine and phenyl substituents.

- Applications : Psychoactive substance identified as a new synthetic stimulant.

- Biological Activity: Acts on monoamine transporters (e.g., dopamine, serotonin), leading to stimulant effects. Forensic studies emphasize its identification via HRMS and NMR .

- Key Differences: The indane and pyrrolidine groups distinguish it from the simpler phenyl-substituted this compound.

1-(2-Amino-6-nitrophenyl)ethanone

- CAS : 56515-63-0

- Molecular Formula : C₈H₈N₂O₃

- Key Features: Ethyl ketone backbone with nitro (-NO₂) and amino (-NH₂) groups at positions 6 and 2.

- Key Differences: Shorter carbon chain (ethanone vs. butanone) and nitro substitution contrast with the hydroxyl group in the target compound.

Aromatic Hydroxyketones with Acetyl Substituents

- Examples: 1-(5-Acetyl-2-hydroxyphenyl)-1-butanone 1-(3-Acetyl-2-hydroxy-5-methylphenyl)-1-butanone

- Synthesis : Prepared via Fries rearrangement or Friedel-Crafts acylation .

- Key Differences: Acetyl (-COCH₃) and methyl groups modify reactivity and applications compared to the amino-hydroxyphenyl derivative .

Eutylone (bk-EBDB)

- CAS : 802855-66-9

- Molecular Formula: C₁₂H₁₅NO₃

- Key Features: Benzodioxol ring and ethylamino substituent.

- Applications: Psychoactive cathinone with stimulant effects.

- Biological Activity: Binds to serotonin and norepinephrine transporters, similar to MDMA. Marketed as a "research chemical" .

- Key Differences: The benzodioxol moiety and ethylamino group differentiate it from the amino-hydroxy-substituted target compound.

Comparative Data Table

Key Findings and Implications

Preparation Methods

Substrate Preparation and Protection

Starting with 4-methoxyphenol (guaiacol), the hydroxy group is temporarily protected as a methoxy ether. Friedel-Crafts acylation with butyryl chloride in the presence of AlCl₃ yields 4-methoxybutyrophenone (Fig. 1A). This step capitalizes on the methoxy group’s para-directing effect, positioning the butanone chain at the desired location.

Regioselective Nitration

Nitration of 4-methoxybutyrophenone requires precise conditions to direct the nitro group to position 2 (ortho to the methoxy). A mixture of fuming HNO₃ and H₂SO₄ at –15°C to 15°C achieves >90% regioselectivity, producing 2-nitro-4-methoxybutyrophenone (Fig. 1B). Lower temperatures favor ortho-nitration by slowing reaction kinetics and enhancing steric control.

Nitro Reduction and Deprotection

Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to amino, yielding 2-amino-4-methoxybutyrophenone . Subsequent demethylation with boron tribromide (BBr₃) in dichloromethane unveils the hydroxy group at position 5, culminating in the target compound (Fig. 1C).

Key Data:

Grignard Reaction-Mediated Chain Elongation

Aldehyde Intermediate Synthesis

5-Hydroxy-2-nitrobenzaldehyde serves as the starting material. Protection of the hydroxy group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during subsequent steps (Fig. 2A).

Grignard Addition and Oxidation

Reaction with propylmagnesium bromide forms a secondary alcohol, which is oxidized to the ketone using pyridinium chlorochromate (PCC). This step extends the carbon chain to form 5-(TBS-oxy)-2-nitrobutyrophenone (Fig. 2B).

Functional Group Interconversion

Reduction of the nitro group (H₂/Pd-C) and TBS deprotection (TBAF) yield the final product. This route offers flexibility in chain length but requires stringent anhydrous conditions to prevent silyl ether cleavage.

Key Data:

Nitration-Reduction of Preformed Butyrophenones

Direct Nitration of 5-Hydroxybutyrophenone

Unprotected 5-hydroxybutyrophenone undergoes nitration in acetic anhydride at 0°C, exploiting the hydroxy group’s para-directing effect to position the nitro group at position 2. However, this method risks over-nitration and requires careful stoichiometric control (Fig. 3A).

Catalytic Reduction

Nitro reduction with Raney nickel in ethanol under hydrogen achieves >90% conversion to the amino derivative. This one-pot method bypasses protection-deprotection sequences but struggles with regiochemical purity (≤85% by HPLC).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 74–82 | ≥95 | High | Industrial |

| Grignard Oxidation | 68–75 | 88–92 | Moderate | Lab-scale |

| Direct Nitration | 60–65 | ≤85 | Low | Limited |

Insights:

-

The Friedel-Crafts route is optimal for large-scale production due to high regioselectivity and compatibility with continuous flow systems.

-

Grignard-based methods offer modularity but face challenges in maintaining silyl ether integrity.

Purification and Characterization

Solvent Extraction

Crude products are washed with methylene chloride to remove polar byproducts, followed by recrystallization from ethyl acetate/heptane mixtures.

Chromatographic Methods

Flash chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers, achieving ≥99% purity for pharmaceutical applications.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 1.45 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 2.85 (q, J=7.2 Hz, 2H, COCH₂), 6.72 (d, J=8.4 Hz, H-4), 7.25 (d, J=2.4 Hz, H-6).

Industrial Applications and Limitations

The compound’s primary use lies in synthesizing camptothecin analogs (e.g., SN-38) for oncology. However, scale-up challenges include:

-

Cost of protecting groups (e.g., TBS ethers).

-

Waste generation from nitration byproducts.

Recent advances in flow chemistry and enzymatic nitration may address these issues, though commercial viability remains under investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Amino-5-hydroxyphenyl)-1-butanone, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via Fries rearrangement or Friedel-Crafts acylation , with reaction optimization focusing on solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature control (60–80°C), and catalysts (e.g., AlCl₃). Yield improvements are achieved by stepwise purification using column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound from by-products like 5-hydroxyphenyl derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : NMR spectroscopy (¹H/¹³C) is critical for verifying substituent positions on the aromatic ring (e.g., amino at C2, hydroxyl at C5). Key signals include:

- ¹H NMR : δ 6.5–7.0 ppm (aromatic protons), δ 2.8 ppm (butanone methylene), δ 1.2 ppm (terminal methyl).

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (ketone C=O) and ~3350 cm⁻¹ (N-H/O-H stretch). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 193 [M⁺]) .

Q. How can researchers ensure purity and assess potential impurities in synthesized batches of the compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Impurities (e.g., unreacted aminophenol precursors) are quantified using spiked standards. Thin-layer chromatography (TLC) with ninhydrin staining can detect free amino groups in by-products .

Advanced Research Questions

Q. How can molecular docking and surface plasmon resonance (SPR) be integrated to study the compound’s interaction with bacterial enzymes?

- Methodological Answer :

Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s hydroxyl/amino groups and active sites of target enzymes (e.g., bacterial dihydrofolate reductase).

SPR validation : Immobilize the enzyme on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations. Discrepancies between docking scores and SPR data may indicate allosteric effects .

Q. How do structural modifications at the amino or hydroxyl groups influence the compound’s antimicrobial efficacy?

- Methodological Answer : Synthesize derivatives (e.g., 1-(2-Amino-5-methoxyphenyl)-1-butanone) via alkylation or acylation of the hydroxyl/amino groups. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (MIC determination). Compare results to establish structure-activity relationships (SAR) .

Q. What experimental strategies can resolve discrepancies in biological activity data arising from different synthetic batches?

- Methodological Answer :

- Batch standardization : Ensure consistent reaction conditions (e.g., inert atmosphere for amino group stability).

- Analytical validation : Use HPLC-MS to confirm purity and identify degradation products (e.g., oxidized quinone derivatives).

- Biological replicates : Repeat assays with independent batches and include positive controls (e.g., ciprofloxacin) to normalize activity data .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways are most relevant for in vitro studies?

- Methodological Answer : Perform accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS , identifying primary pathways like:

- Oxidation : Hydroxyl group → quinone formation.

- Hydrolysis : Ketone group cleavage under acidic conditions.

Stabilize solutions with antioxidants (e.g., ascorbic acid) or refrigeration .

Q. What computational and experimental approaches are synergistic for elucidating the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Combine density functional theory (DFT) calculations (to map electron distribution at reactive sites) with competitive binding assays (e.g., fluorescence quenching of enzyme-cofactor complexes). For example, monitor NADPH depletion in real-time to correlate electronic properties with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.